molecular formula C23H22N2O3S B2896734 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-54-4

2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2896734
CAS RN: 899746-54-4
M. Wt: 406.5
InChI Key: NCCMNHMMIKNLBL-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

Research has explored the synthesis and pharmacological activities of various fused oxazine derivatives, including 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine. These compounds are expected to have significant chemical and pharmacological activities, with some being evaluated for antioxidant and anticancer activities (Mahmoud, El-Bordany, & Elsayed, 2017).

Reactivity and Derivative Formation

A study on thiophenylhydrazonoacetates in heterocyclic synthesis showed that benzo[b]thiophen-2-yl-hydrazonoesters can be synthesized and reacted to yield various derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Structural Analysis and Hydrogen Bond Studies

In a study focusing on the structural analysis of similar compounds, 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines were analyzed. The study revealed various hydrogen-bonded structures and provided insights into the interactions and conformations of these molecules, which could be relevant for understanding the properties of 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine derivatives (Castillo, Abonía, Cobo, & Glidewell, 2009).

Pharmacological Applications

There is ongoing research into the pharmacological applications of compounds with structures similar to 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine. These studies involve the synthesis of various derivatives and their evaluation for potential pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory effects (Raboisson et al., 2003).

properties

IUPAC Name

2-(4-ethoxyphenyl)-7-methoxy-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-3-27-16-11-9-15(10-12-16)18-14-19-17-6-4-7-20(26-2)22(17)28-23(25(19)24-18)21-8-5-13-29-21/h4-13,19,23H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCMNHMMIKNLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

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